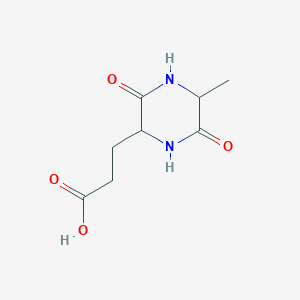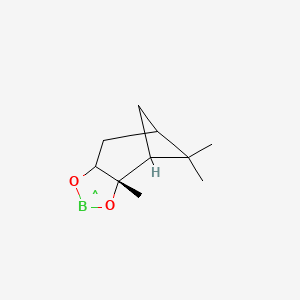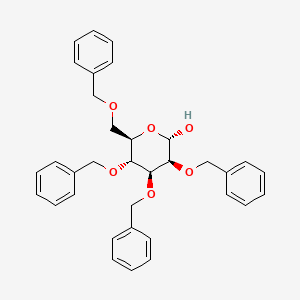
2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of four benzyl groups attached to the mannopyranose ring, which significantly alters its chemical properties and reactivity. It is primarily used in organic synthesis and as an intermediate in the preparation of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranose can be synthesized from methyl alpha-D-mannopyranoside. The process involves the protection of the hydroxyl groups with benzyl groups. This is typically achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzylation reactions under controlled conditions to ensure high yield and purity. The process may involve multiple steps of purification, including crystallization and chromatography, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl-protected aldehydes or acids, while reduction can produce benzyl-protected alcohols.
Applications De Recherche Scientifique
2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranose is utilized in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of glycosylation processes and the development of glycosylation inhibitors.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those targeting carbohydrate-related pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism by which 2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranose exerts its effects is primarily through its role as a glycosylation agent. The benzyl groups protect the hydroxyl groups of mannose, allowing selective reactions at specific sites. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over functional group transformations is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose: Similar in structure but derived from glucose instead of mannose.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another similar compound, derived from galactose.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Differing in the protective groups used (acetyl instead of benzyl).
Uniqueness
2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranose is unique due to its specific configuration and the presence of benzyl protective groups. This configuration allows for selective reactions that are not possible with other similar compounds, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C34H36O6 |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33+,34+/m1/s1 |
Clé InChI |
OGOMAWHSXRDAKZ-ZOHVZMGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





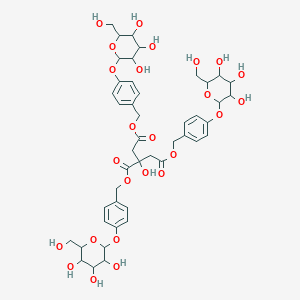
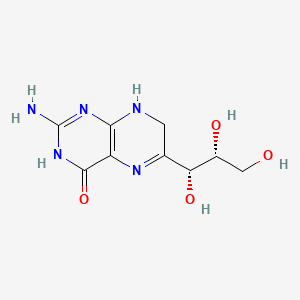
![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)
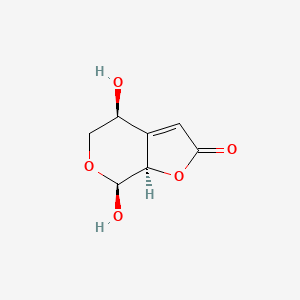
![1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B13402519.png)
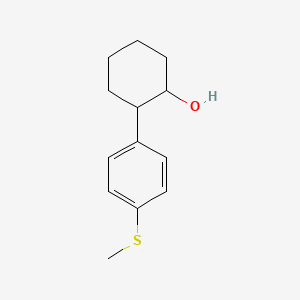
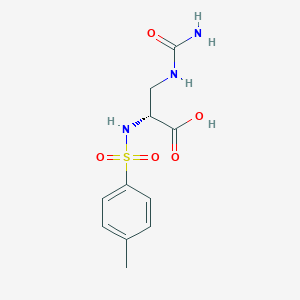
![tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate](/img/structure/B13402523.png)
